

A critical review of the silver diethyldithiocarbamate method for arsenic analysis

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Compound of Interest

Compound Name: Silver diethyldithiocarbamate

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A Critical Review of the **Silver Diethyldithiocarbamate** Method for Arsenic Analysis: A Comparison Guide

For researchers, scientists, and drug development professionals, the accurate quantification of arsenic is critical due to its profound toxicity. The selection of an appropriate analytical method is a pivotal decision, balancing sensitivity, cost, throughput, and regulatory acceptance. This guide provides a critical review of the classic colorimetric **Silver Diethyldithiocarbamate** (SDDC) method and compares it with two prevalent instrumental alternatives: Hydride Generation Atomic Absorption Spectrometry (HG-AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

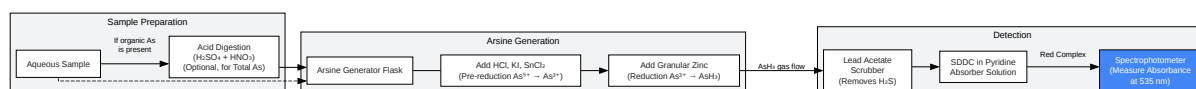
Method Principles and Workflow

Silver Diethyldithiocarbamate (SDDC) Method

The SDDC method is a colorimetric technique that has been widely used for decades.^[1] The core principle involves the chemical reduction of inorganic arsenic in a sample to arsine gas (AsH_3).^{[2][3][4]} This volatile hydride is then passed through an absorbing solution of **silver diethyldithiocarbamate**, typically dissolved in pyridine or another suitable solvent.^{[2][3]} The reaction between arsine and the SDDC solution forms a soluble red-colored complex, the absorbance of which is measured with a spectrophotometer at approximately 535 nm.^{[1][2]} The

concentration of arsenic is directly proportional to the intensity of the color, following Beer's Law.[1]

To account for organically bound arsenic, a digestion step using strong acids (e.g., nitric and sulfuric acid) is required to convert it to an inorganic form prior to analysis.[5][6]



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Caption: Experimental workflow for the SDDC method for arsenic analysis.

Hydride Generation Atomic Absorption Spectrometry (HG-AAS)

Similar to the SDDC method, HG-AAS relies on the conversion of arsenic to volatile arsine (AsH_3) gas. Instead of being absorbed in a solution, the arsine is carried by a stream of inert gas (like argon) into the atomizer of an atomic absorption spectrometer.[2][5] The arsine is decomposed in a heated quartz cell, creating a population of ground-state arsenic atoms. A light beam from an arsenic hollow-cathode lamp is passed through the atom cell, and the arsenic atoms absorb light at a characteristic wavelength (193.7 nm). The amount of light absorbed is proportional to the concentration of arsenic in the sample.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive elemental analysis technique. A liquid sample is introduced into a high-temperature (6,000–10,000 K) argon plasma, which desolvates, atomizes, and ionizes the arsenic atoms. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. For arsenic, the isotope at mass 75 (^{75}As) is

monitored.^{[7][8]} The detector counts the number of ions, which is directly proportional to the arsenic concentration in the original sample. A significant challenge for ICP-MS is the polyatomic interference from argon chloride ($^{40}\text{Ar}^{35}\text{Cl}^+$), which also has a mass-to-charge ratio of 75.^{[4][8]} Modern ICP-MS instruments use collision/reaction cells or high-resolution capabilities to mitigate this interference.^{[6][9]}

Performance Comparison

The choice of method often depends on the required detection limits, sample matrix, and available budget. The following table summarizes the key performance characteristics of the three methods.

Feature	Silver Diethyldithiocarbamate (SDDC)	Hydride Generation AAS (HG-AAS)	Inductively Coupled Plasma-MS (ICP-MS)
Principle	Colorimetry	Atomic Absorption	Atomic Mass Spectrometry
Typical Limit of Detection (LOD)	5 - 10 µg/L[7]	0.02 - 0.1 µg/L[10][11]	0.0003 - 0.3 µg/L[6]
Linear Range	Narrow (Typically 1-20 µg)	Moderate	Very Wide (ng/L to mg/L)
Throughput	Low (manual, sequential)	Moderate	High (with autosampler)
Instrumentation Cost	Low (Spectrophotometer)	Moderate	High
Cost per Sample	Low	Moderate	High
Common Interferences	Antimony (Sb), Mercury (Hg), Copper (Cu), Cobalt (Co), Nickel (Ni)[2][9][10]	Other hydride-forming elements, transition metals can suppress hydride generation	Isobaric (e.g., Se) and polyatomic (e.g., ⁴⁰ Ar ³⁵ Cl ⁺) interferences[8]
Reagent Hazards	High (Pyridine is toxic and has a strong odor; corrosive acids)[2][4]	Moderate (Sodium borohydride, acids)	Moderate (Acids for sample prep)
Speciation Capability	Limited (Can differentiate inorganic As(III) vs. Total by omitting pre-reduction)[7]	Possible with selective hydride generation conditions[12]	Excellent (when coupled with chromatography, e.g., HPLC-ICP-MS)[3][13]

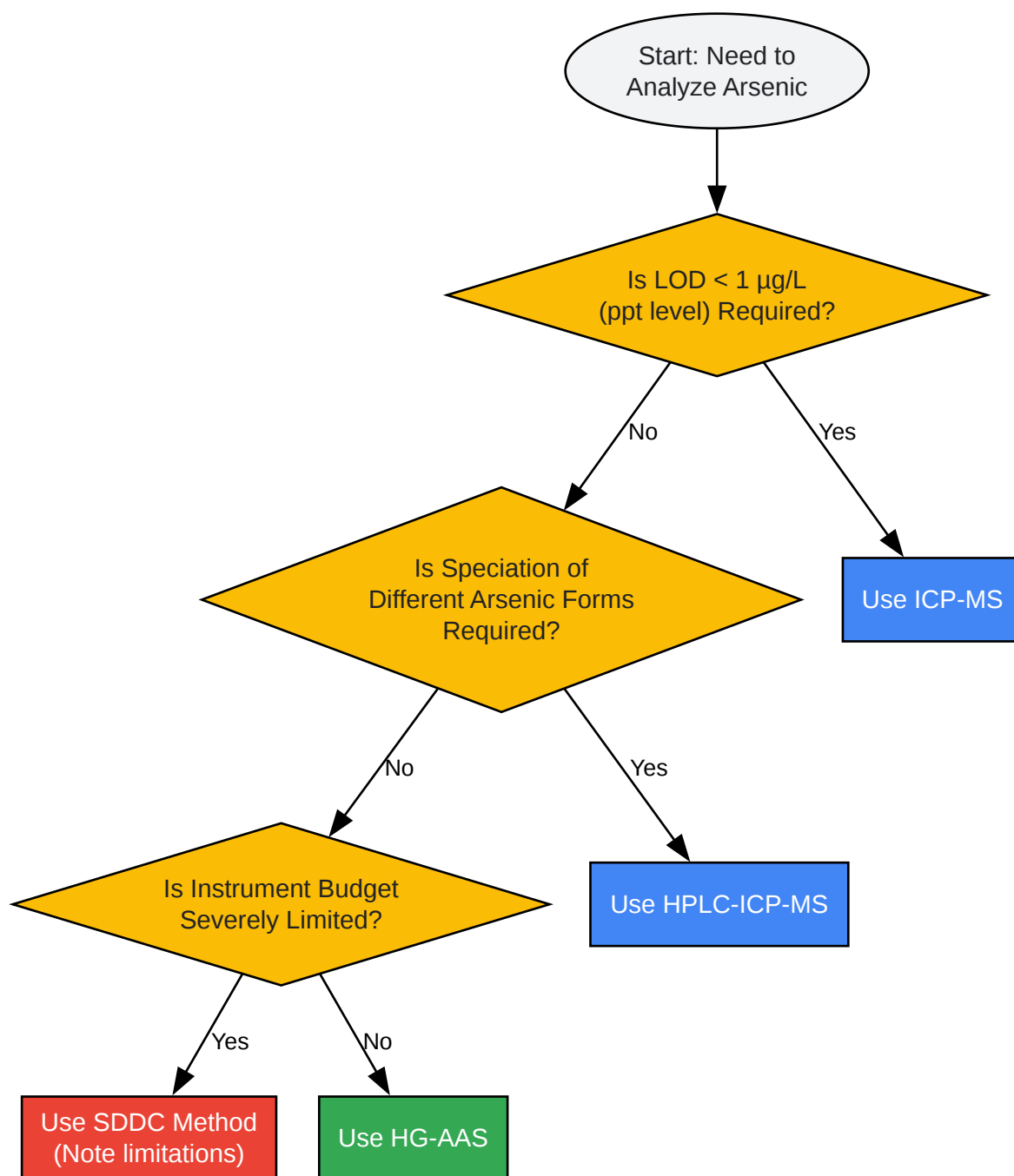
Critical Review and Method Selection

The SDDC method, while historically significant, presents several modern challenges. Its primary advantages are low instrumentation cost and simplicity, making it accessible in laboratories with limited budgets.[1] However, its disadvantages are substantial. The method

suffers from a relatively high limit of detection, making it unsuitable for applications requiring quantification near the World Health Organization (WHO) guideline of 10 µg/L for drinking water.[14] Furthermore, it is prone to numerous metallic interferences, with antimony being a particularly notable positive interference as it also forms a volatile hydride (stibine) that reacts with the absorbing solution.[1][12] The mandatory use of pyridine in the traditional protocol is a significant health and safety concern due to its toxicity and unpleasant odor, although pyridine-free alternatives using solvents like 1-ephedrine in chloroform have been developed.[2]

HG-AAS offers a significant improvement in sensitivity over the SDDC method and remains a cost-effective choice for many laboratories. It provides reliable quantification at levels relevant to regulatory standards for drinking water and food safety. While it can be subject to interferences, these are often well-characterized and can be managed through proper sample preparation.

ICP-MS stands as the most powerful and sensitive technique. Its ability to detect arsenic at parts-per-trillion (ng/L) levels is unmatched by the other methods.[6] When coupled with liquid chromatography (HPLC), it is the gold standard for speciation analysis, allowing for the separate quantification of different arsenic forms (e.g., As(III), As(V), organic species), which is crucial for accurate toxicity assessment.[3][13] The main barriers to its adoption are the high initial capital investment and operational costs.



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Caption: Decision logic for selecting an appropriate arsenic analysis method.

Experimental Protocols

SDDC Method Protocol (General Outline)

This protocol is a generalized summary. Specific sample types may require digestion as per EPA method 206.5.[5] Always consult official methods for detailed procedures.

- **Apparatus Setup:** Assemble the arsine generator, scrubber, and absorber. The generator is typically a flask, the scrubber is a tube packed with glass wool impregnated with lead acetate, and the absorber is a tube for the SDDC solution.[4] Ensure all connections are airtight.[2]
- **Reagent Preparation:**
 - **Absorbing Solution:** Dissolve 0.5 g of **silver diethyldithiocarbamate** in 100 mL of pyridine. Store in an amber bottle.[6]
 - **Pre-reduction:** Prepare solutions of potassium iodide (15% w/v) and stannous chloride (40% w/v in concentrated HCl).[6]
- **Sample Treatment:** Place a measured aliquot of the sample (e.g., 50 mL) into the generator flask.
- **Pre-reduction:** Add concentrated HCl, 4 mL of potassium iodide solution, and 1 mL of stannous chloride solution to the flask.[6] Swirl and allow to stand for approximately 15 minutes to reduce As(V) to As(III).
- **Arsine Generation:** Add 3.0 mL of the SDDC absorbing solution to the absorber tube. Add a measured quantity (e.g., 3-6 g) of granular zinc to the generator flask and immediately connect the apparatus.
- **Absorption:** Allow the reaction to proceed for 30-45 minutes, during which the generated hydrogen gas will carry the arsine through the scrubber and into the absorbing solution.
- **Measurement:** Transfer the absorbing solution to a cuvette and measure the absorbance at 535 nm using a spectrophotometer, with a reagent blank as the reference.
- **Quantification:** Determine the arsenic concentration from a calibration curve prepared with known arsenic standards.

HG-AAS Method Protocol (General Outline)

- **Instrument Setup:** Set up the atomic absorption spectrometer with an arsenic hollow-cathode lamp and align the heated quartz atomizer cell in the light path. Optimize instrument parameters (e.g., wavelength to 193.7 nm, gas flows).
- **Reagent Preparation:**
 - **Reductant:** Prepare a fresh solution of sodium borohydride (e.g., 0.5% m/v) in sodium hydroxide (e.g., 0.5% m/v).[\[1\]](#)
 - **Acid:** Prepare a solution of hydrochloric acid (e.g., 10-50% v/v).[\[1\]](#)
 - **Pre-reductant:** Prepare a solution of potassium iodide and ascorbic acid (e.g., 10% m/v each).[\[1\]](#)
- **Sample Preparation:** Pipette an aliquot of the sample into a test tube or autosampler vial. Add the pre-reductant solution and HCl, and allow to stand for at least 30-60 minutes.[\[1\]](#)[\[5\]](#)
- **Analysis:** Introduce the prepared sample into the hydride generation system. A peristaltic pump typically mixes the sample with the acid and the sodium borohydride reductant.[\[2\]](#)
- **Detection:** The resulting arsine gas is swept by an argon stream into the heated quartz cell, where it is atomized. The instrument measures the peak absorbance.
- **Quantification:** Calculate the concentration based on a calibration curve prepared by running standards through the same process.

ICP-MS Method Protocol (General Outline)

- **Instrument Setup:** Turn on and stabilize the ICP-MS. Perform daily performance checks and tuning using a tuning solution to optimize sensitivity and minimize interferences. Set the mass spectrometer to monitor m/z 75 for arsenic.
- **Reagent Preparation:**
 - **Acid Matrix:** Prepare a diluent of dilute, high-purity nitric acid (e.g., 1-2%) in deionized water.

- Internal Standard: Prepare an internal standard solution (e.g., Germanium or Yttrium) to be mixed with all samples, standards, and blanks to correct for instrumental drift.
- Sample Preparation: For clean water matrices, samples may only require acidification with nitric acid.^[7] For complex matrices, an acid digestion (e.g., using a microwave digester) is necessary to break down organics and solubilize the arsenic.
- Analysis: Place the prepared samples, blanks, and calibration standards in an autosampler. The instrument will sequentially introduce each solution into the argon plasma.
- Detection: The mass spectrometer separates and counts the ions at m/z 75. Collision/reaction cell technology is used to remove the $^{40}\text{Ar}^{35}\text{Cl}^+$ interference.
- Quantification: The instrument's software automatically calculates the arsenic concentration in the samples based on the calibration curve and corrects for the internal standard response.

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